
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide, commonly known as BDP, is a fluorescent dye molecule that has gained widespread use in the field of biological research due to its unique properties. BDP is a cationic dye that is highly soluble in water and exhibits strong fluorescence emission in the near-infrared (NIR) region. This makes it an ideal candidate for a variety of applications, including imaging and sensing in biological systems.
作用機序
The mechanism of action of BDP is based on its ability to interact with biological molecules and structures through electrostatic interactions. The cationic nature of the molecule allows it to bind to negatively charged molecules, such as DNA and proteins, and its hydrophobic nature allows it to interact with lipid membranes. This makes BDP an excellent tool for studying the structure and function of biological molecules in vitro and in vivo.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with cellular processes, making it an ideal candidate for use in vivo. BDP has been used to study a variety of biological processes, including angiogenesis, inflammation, and tumor growth.
実験室実験の利点と制限
The advantages of using BDP in laboratory experiments include its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region, its ability to penetrate deep into tissues, and its non-toxic nature. However, there are some limitations to using BDP, including its relatively high cost compared to other fluorescent dyes, and its sensitivity to pH and temperature changes.
将来の方向性
There are numerous future directions for the use of BDP in scientific research. One area of interest is the development of new imaging techniques that utilize BDP, such as photoacoustic imaging and fluorescence lifetime imaging. Another area of interest is the development of new BDP derivatives that exhibit improved properties, such as increased fluorescence intensity or greater stability. Additionally, BDP could be used in the development of new therapies for diseases such as cancer, as it has been shown to selectively target tumor cells.
合成法
BDP can be synthesized using a variety of methods, but the most common approach involves the reaction of a pyridine derivative with an aryl halide in the presence of a palladium catalyst. The resulting intermediate is then treated with an ethoxycarbonyl group to form the final product. The synthesis of BDP is relatively straightforward and can be achieved with high yields.
科学的研究の応用
BDP has found numerous applications in scientific research, particularly in the field of biological imaging. Its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region makes it an ideal candidate for in vivo imaging, as it can penetrate deep into tissues and provide high-resolution images. BDP has been used in a variety of imaging techniques, including fluorescence microscopy, confocal microscopy, and optical coherence tomography.
特性
IUPAC Name |
ethyl 1-benzyl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO2.BF4/c1-2-30-27(29)26-19-24(22-14-8-4-9-15-22)18-25(23-16-10-5-11-17-23)28(26)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGSBZPESWJRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

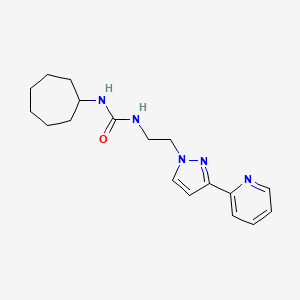



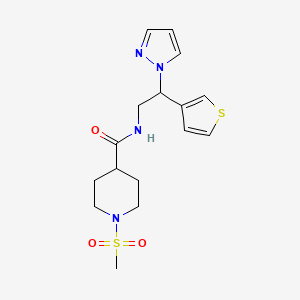

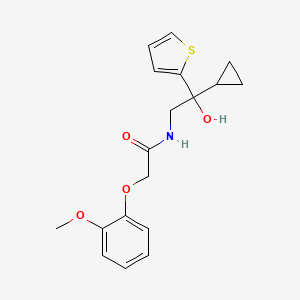
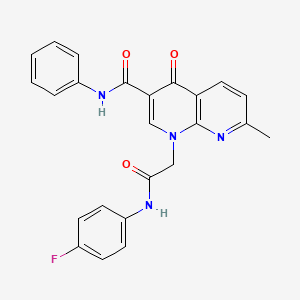
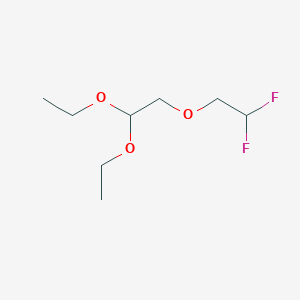


![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)